4-(5-Bromo-2-methoxybenzyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(5-bromo-2-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-12-3-2-11(13)8-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALVFKRPIMKZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(5-Bromo-2-methoxybenzyl)morpholine: Properties, Synthesis, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(5-bromo-2-methoxybenzyl)morpholine, a versatile chemical intermediate. We will move beyond a simple recitation of data to explore the causality behind its synthesis, its nuanced reactivity, and its potential as a valuable scaffold in the landscape of modern medicinal chemistry. The structural features—a nucleophilic morpholine ring, a stable methoxy ether, and a reactive aryl bromide—combine to make this molecule a strategic starting point for the synthesis of complex molecular architectures.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound that presents as a stable solid under recommended storage conditions. Its core structure is foundational for its utility as a chemical building block. The morpholine moiety, a common heterocycle in pharmaceuticals, imparts specific physicochemical properties such as increased polarity and potential for hydrogen bonding, which can be crucial for modulating solubility and biological interactions.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 7016-14-0 | |
| Molecular Formula | C₁₂H₁₆BrNO₂ | |
| Molecular Weight | 286.16 g/mol | |
| SMILES | COC1=CC=C(Br)C=C1CN2CCOCC2 | |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is most efficiently achieved via reductive amination. This strategy is superior to a two-step alkylation (conversion of the corresponding alcohol to a benzyl halide followed by substitution with morpholine) as it is a one-pot reaction with fewer handling steps and often results in cleaner product formation with higher yields.
The chosen precursor, 5-bromo-2-methoxybenzaldehyde, is commercially available and provides the necessary aromatic core.[2] The reaction proceeds through the initial formation of an iminium ion intermediate upon condensation of the aldehyde with morpholine. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then introduced. STAB is the reagent of choice because it is less water-sensitive than other hydrides like sodium borohydride and is particularly effective for the reduction of iminium ions in the presence of unreacted aldehydes, thus minimizing side reactions.
Sources
An In-Depth Technical Guide to the Synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(5-Bromo-2-methoxybenzyl)morpholine, a valuable building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable synthetic routes, the underlying chemical principles, and practical, field-proven experimental protocols. Emphasis is placed on the critical evaluation of two primary synthetic strategies: reductive amination and direct alkylation. This guide delves into the mechanistic underpinnings of these transformations, discusses potential side reactions, and offers robust protocols for the synthesis and purification of the target compound and its key intermediates.
Introduction: The Significance of the Morpholine Moiety in Medicinal Chemistry
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. The specific target of this guide, this compound, combines this beneficial heterocyclic motif with a functionalized benzyl group, offering a versatile platform for further chemical elaboration, particularly through cross-coupling reactions at the bromine-substituted position. This makes it a key intermediate in the synthesis of a diverse range of biologically active molecules.
Strategic Analysis of Synthetic Pathways
Two principal retrosynthetic disconnections for this compound lead to two distinct and viable synthetic strategies:
-
Reductive Amination: This approach involves the formation of a C-N bond between morpholine and 5-bromo-2-methoxybenzaldehyde, followed by the reduction of the intermediate iminium ion.
-
Direct Alkylation: This strategy relies on the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 5-bromo-2-methoxybenzyl derivative by the nitrogen atom of morpholine.
The choice between these pathways often depends on the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. This guide will explore both pathways in detail, providing the necessary information for an informed decision.
Pathway I: Reductive Amination
The reductive amination pathway is a robust and widely employed method for the synthesis of secondary and tertiary amines. It typically proceeds in a one-pot fashion, offering operational simplicity.
Mechanistic Rationale
The reaction commences with the nucleophilic attack of morpholine on the carbonyl carbon of 5-bromo-2-methoxybenzaldehyde to form a hemiaminal intermediate.[1] Under mildly acidic conditions, this intermediate dehydrates to form a resonance-stabilized iminium ion. A selective reducing agent is then introduced to reduce the iminium ion to the desired tertiary amine product.[1][2] The key to a successful reductive amination is the choice of a reducing agent that rapidly reduces the iminium ion but reacts sluggishly with the starting aldehyde.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance of a slightly acidic reaction medium which favors iminium ion formation.
Synthesis of the Key Precursor: 5-Bromo-2-methoxybenzaldehyde
A reliable supply of the starting aldehyde is crucial. A common and effective method for its preparation is the bromination of 2-methoxybenzaldehyde.
Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde
-
In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a vigorously stirred ice-water slurry.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford 5-bromo-2-methoxybenzaldehyde as a white to off-white solid.
Reductive Amination Protocol
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
To a stirred solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) and morpholine (1.2 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.1 eq).
-
Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Potential Side Reactions and Mitigation
-
Reduction of the Aldehyde: If a less selective reducing agent like sodium borohydride is used, or if the iminium ion formation is slow, the starting aldehyde can be reduced to 5-bromo-2-methoxybenzyl alcohol. Using NaBH(OAc)₃ minimizes this side reaction.
-
Over-alkylation: This is not a concern when using a secondary amine like morpholine.
Pathway II: Direct Alkylation
Direct alkylation via a bimolecular nucleophilic substitution (SN2) reaction is another common strategy for the formation of C-N bonds. This pathway requires the synthesis of an electrophilic benzyl derivative, typically a benzyl bromide.
Mechanistic Principles
The alkylation of morpholine with 5-bromo-2-methoxybenzyl bromide proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step. The presence of a base is typically required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the morpholine starting material.
Synthesis of the Key Precursor: 5-Bromo-2-methoxybenzyl Bromide
This key intermediate can be prepared in a two-step sequence from 5-bromo-2-methoxybenzaldehyde.
Step 1: Reduction to 5-Bromo-2-methoxybenzyl Alcohol
Experimental Protocol:
-
Dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-2-methoxybenzyl alcohol, which can often be used in the next step without further purification.
Step 2: Bromination of 5-Bromo-2-methoxybenzyl Alcohol
Experimental Protocol:
-
Dissolve 5-bromo-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto ice.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzyl bromide.
Alkylation Protocol
Experimental Protocol: Synthesis of this compound via Alkylation
-
In a round-bottom flask, dissolve morpholine (2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add a solution of 5-bromo-2-methoxybenzyl bromide (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Potential Side Reactions and Mitigation
-
Quaternary Ammonium Salt Formation: If the product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the benzyl bromide, a quaternary ammonium salt can form. Using an excess of morpholine helps to ensure that the benzyl bromide reacts preferentially with the more abundant secondary amine.
-
Elimination Reactions: While less common with benzyl halides, elimination reactions can be a competing pathway, especially with sterically hindered bases or at higher temperatures.
Comparative Analysis of Synthetic Pathways
| Feature | Reductive Amination | Direct Alkylation |
| Starting Materials | 5-Bromo-2-methoxybenzaldehyde, Morpholine | 5-Bromo-2-methoxybenzyl bromide, Morpholine |
| Number of Steps | 1 (from aldehyde) | 2 (from aldehyde) or 1 (from benzyl bromide) |
| Reagents | NaBH(OAc)₃, Acetic Acid | NaBH₄, PBr₃, K₂CO₃/Et₃N |
| Reaction Conditions | Mild, room temperature | Mild to moderate heating |
| Key Advantages | One-pot procedure, avoids handling lachrymatory benzyl bromides | High-yielding, straightforward SN2 reaction |
| Potential Drawbacks | Requires a specialized, milder reducing agent | Requires synthesis of the benzyl bromide intermediate |
Visualization of Synthetic Workflows
Reductive Amination Pathway
Caption: Reductive amination workflow.
Direct Alkylation Pathway
Caption: Direct alkylation workflow.
Conclusion
Both reductive amination and direct alkylation represent effective and reliable strategies for the synthesis of this compound. The choice of pathway will be dictated by project-specific considerations, including scale, cost, and available resources. The reductive amination route offers the advantage of a one-pot process from the corresponding aldehyde, while the direct alkylation pathway, though potentially involving an additional step to prepare the benzyl bromide, is a highly efficient and well-understood transformation. By carefully considering the mechanistic principles and potential pitfalls outlined in this guide, researchers can confidently select and execute the optimal synthetic route to this valuable chemical intermediate.
References
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
Sources
An In-depth Technical Guide to 4-(5-Bromo-2-methoxybenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 4-(5-Bromo-2-methoxybenzyl)morpholine in Modern Chemistry
This compound is a substituted morpholine derivative that presents a unique scaffold for chemical exploration. The molecule incorporates three key structural features: a brominated aromatic ring, a methoxy ether group, and a morpholine heterocycle. The presence of the bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The methoxy group can influence the electronic properties of the benzene ring and may play a role in directing metabolic pathways in biological systems. The morpholine moiety is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of compounds, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties and handling considerations for this compound.
Physicochemical and Structural Characteristics
While comprehensive experimental data on the physical appearance of this compound is not widely published, its properties can be inferred from its chemical structure and available data from suppliers.
| Property | Value | Source |
| CAS Number | 7016-14-0 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |
| Molecular Weight | 286.16 g/mol | [1] |
| Physical Appearance | Data not available; likely a solid at room temperature based on its molecular weight and the nature of similar substituted aromatic compounds. | N/A |
| Color | Data not available. | N/A |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Data not available; expected to have some solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and safety of this compound.
Storage: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated area at temperatures between 2-8°C.[1]
Safety Precautions: Based on available safety data, this compound should be handled with care. The following hazard statements apply:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a chemical fume hood to avoid inhalation of any potential dust or vapors.
Spectroscopic and Analytical Characterization Workflow
A standard workflow for the characterization of a newly synthesized or procured batch of this compound would involve a series of analytical techniques to confirm its identity and purity.
Caption: A typical workflow for the analytical characterization of this compound.
Potential Synthetic Pathway
The synthesis of this compound can be envisioned through a reductive amination reaction, a common and robust method for forming C-N bonds.
Caption: A plausible synthetic route to this compound via reductive amination.
This synthetic approach involves the reaction of 5-bromo-2-methoxybenzaldehyde with morpholine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride. This method is generally high-yielding and tolerates a wide range of functional groups.
Conclusion and Future Outlook
This compound stands as a compound of interest for further chemical and biological investigation. While foundational data regarding its identity and handling are available, a more detailed experimental characterization of its physical properties, such as melting point, solubility, and single-crystal X-ray structure, would be highly beneficial for the scientific community. Such data would provide a more complete profile of the compound and facilitate its application in the development of novel therapeutics and functional materials.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- PubChem. (n.d.). 2-(4-Bromo-2,5-dimethoxyphenyl)morpholine. National Center for Biotechnology Information.
- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
- BLDpharm. (n.d.). This compound.
- Nuclear Criticality Safety Program. (n.d.). TID-'7016 Rev. I.
- Google Patents. (n.d.). Morpholino compounds, uses and methods.
- FooDB. (2010). Showing Compound Morpholine (FDB008207).
- BLDpharm. (n.d.). 4-(5-Bromo-2-methoxyphenyl)morpholine.
- Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
- Google Patents. (n.d.). Compounds and compositions for modulating EGFR mutant kinase activities.
- PubChem. (n.d.). Morpholine. National Center for Biotechnology Information.
- Google Patents. (n.d.). Benzyl morpholine derivatives.
- Matrix Scientific. (n.d.). 4-(5-Bromo-2-fluorophenyl)morpholine.
- Sigma-Aldrich. (n.d.). CAS 7016-14-0.
- eMolecules. (n.d.). AOBChem USA / 4-[(2-Bromo-5-methoxyphenyl)methyl]morpholine.
- Vibrant Pharma Inc. (n.d.). 4-(4-Bromo-2-methylphenyl)morpholine.
- National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
- PubChem. (n.d.). 4-(4-Methoxybenzyl)morpholine. National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine
Welcome to the technical support center for the synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. The core of this synthesis lies in the reductive amination of 5-Bromo-2-methoxybenzaldehyde with morpholine, a robust and widely used method for forming C-N bonds.[1] This document moves beyond a simple protocol, offering a causal analysis of common experimental challenges and providing validated solutions to maximize both yield and purity.
Section 1: Reaction Overview and Core Mechanism
The synthesis is achieved via a one-pot reductive amination procedure. This reaction proceeds in two key stages:
-
Iminium Ion Formation: The nitrogen of morpholine performs a nucleophilic attack on the carbonyl carbon of 5-Bromo-2-methoxybenzaldehyde. Subsequent dehydration forms a transient iminium ion.
-
Reduction: A mild and selective hydride donor, typically Sodium Triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to yield the final tertiary amine product, this compound.
The choice of Sodium Triacetoxyborohydride is critical; its steric bulk and attenuated reactivity allow for the selective reduction of the iminium ion in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct.[2][3][4]
Caption: Figure 1: Reductive Amination Mechanism.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 5-Bromo-2-methoxybenzaldehyde. What is the primary cause?
Answer: This is a classic symptom of incomplete iminium ion formation or inefficient reduction. Several factors could be at play:
-
Reagent Quality:
-
Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive. If it has been improperly stored, its hydride-donating capacity will be diminished. Always use a freshly opened bottle or ensure it has been stored in a desiccator.
-
Solvent: Ensure your reaction solvent (typically 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)) is anhydrous.[2][5] The presence of water can hydrolyze the iminium intermediate back to the starting materials and also quench the reducing agent.
-
-
Reaction Stoichiometry: While a 1:1 stoichiometry between the aldehyde and morpholine is theoretical, using a slight excess of morpholine (1.1-1.2 equivalents) can help drive the equilibrium towards the iminium ion.
-
Acid Catalyst (Optional): For some substrates, the reaction can be slow. The addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) can protonate the carbonyl, activating it for nucleophilic attack and accelerating iminium formation.[6] However, since morpholine is basic, this is often not required.
Solution Workflow:
-
Confirm the quality of your STAB. If in doubt, add an additional portion (0.2-0.3 equivalents) to the reaction mixture.
-
Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
-
If the reaction remains stalled, consider a gentle increase in temperature to 35-40°C, though this may increase side product formation.
Question 2: I'm observing a significant side product with a lower Rf on the TLC plate than my starting aldehyde. What is it and how can I prevent it?
Answer: The most likely side product is 5-bromo-2-methoxybenzyl alcohol . This arises from the direct reduction of the starting aldehyde by the hydride reagent. While STAB is selective for the iminium ion, this side reaction can occur if:
-
A less selective reducing agent is used: If Sodium Borohydride (NaBH₄) were used instead of STAB, significant alcohol formation would be expected as it readily reduces aldehydes.[7]
-
Slow Iminium Formation: If iminium formation is slow, the concentration of the aldehyde remains high, providing more opportunity for its direct reduction.
-
Reaction Order of Addition: The preferred method is to pre-stir the aldehyde and amine for a short period (15-30 minutes) to allow for iminium formation before adding the reducing agent. Adding all reagents simultaneously can lead to competitive reduction of the aldehyde.
Prevention Strategy:
-
Strictly use STAB: Ensure you are using Sodium Triacetoxyborohydride.
-
Sequential Addition: Mix the aldehyde, morpholine, and solvent first. Stir for 30 minutes at room temperature, then add the STAB portion-wise over 5-10 minutes. This maximizes the concentration of the iminium intermediate before the reducing agent is introduced.
Question 3: My final product yield is low after purification, and the workup was challenging. How can I improve the isolation process?
Answer: Low isolated yields after a seemingly complete reaction often point to issues during workup and purification.
-
Inefficient Quenching: The reaction must be properly quenched to destroy any remaining hydride reagent and hydrolyze borate esters. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically effective. Quench slowly at 0°C to manage any gas evolution.
-
Emulsion Formation: The basic nature of the product can lead to emulsions during the aqueous workup, trapping product in the aqueous layer. To break emulsions, add brine (saturated NaCl solution) or small amounts of solid NaCl.
-
Product Loss during Extraction: Morpholine and its derivatives can have some water solubility. Ensure you perform multiple extractions (e.g., 3x with DCM or Ethyl Acetate) to maximize recovery from the aqueous phase.
-
Purification Challenges: The product is a basic amine, which can streak on silica gel chromatography. To mitigate this, you can either:
-
Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (~1-2%).
-
Use a basic eluent system, such as a gradient of Ethyl Acetate in Hexanes with 1% triethylamine throughout.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Why is 1,2-Dichloroethane (DCE) the recommended solvent? A: DCE is the preferred solvent for STAB-mediated reductive aminations for several reasons.[2][5] It is aprotic, preventing unwanted reactions with the hydride reagent, and it effectively solubilizes the starting materials and the iminium intermediate. Tetrahydrofuran (THF) can also be used, but reactions may be slower.
Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-40% Ethyl Acetate in Hexanes. The starting aldehyde will be the highest Rf spot. The product, being more polar, will have a lower Rf. The reaction is complete when the aldehyde spot has been completely consumed. Staining with potassium permanganate (KMnO₄) can help visualize the product, which will appear as a yellow spot.
Q: What are the key safety considerations for this reaction? A:
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Quench reactions carefully and avoid contact with moisture.
-
5-Bromo-2-methoxybenzaldehyde: Can be an irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system for the synthesis on a 5 mmol scale.
Reagent & Stoichiometry Table
| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 1.0 | 5.0 | 1.075 g |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 6.0 | 0.523 g (0.52 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 7.5 | 1.59 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 25 mL |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxybenzaldehyde (1.075 g, 5.0 mmol).
-
Reagent Addition: Add anhydrous 1,2-Dichloroethane (25 mL) followed by morpholine (0.52 mL, 6.0 mmol).
-
Iminium Formation: Stir the resulting solution at room temperature for 30 minutes.
-
Reduction: In one portion, add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) to the flask. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC (30% EtOAc/Hexanes) until the starting aldehyde is no longer visible.
-
Workup - Quenching: Cool the flask in an ice-water bath. Slowly and carefully add 20 mL of a saturated aqueous NaHCO₃ solution to quench the reaction. Stir for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Workup - Washing & Drying: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes (containing 1% triethylamine) to afford this compound as a pure product. Typical yields under optimized conditions range from 85-95%.
Section 5: Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]
"4-(5-Bromo-2-methoxybenzyl)morpholine" reaction byproduct identification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine. It is designed to help you anticipate, identify, and troubleshoot common reaction byproducts, ensuring the purity and integrity of your target compound.
Introduction: The Imperative of Purity in Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, such as this compound, demands stringent control over the impurity profile. Unwanted chemical substances can arise from various sources, including starting materials, intermediates, byproducts, and degradation products.[1][2] These impurities hold no therapeutic value and can be potentially harmful, making their identification and control a critical aspect of pharmaceutical development.[1] This guide focuses on the common synthetic route of reductive amination and provides a framework for mitigating and identifying potential process-related impurities.
Proactive Strategies for Minimizing Byproduct Formation
The most effective method for controlling impurities is to prevent their formation. The synthesis of this compound, typically achieved via reductive amination of 5-Bromo-2-methoxybenzaldehyde with morpholine, is a robust transformation, but its success hinges on careful control of reaction parameters.[3][4]
-
Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selectively reduces the intermediate iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[5][6] Harsher reagents like sodium borohydride (NaBH₄) can readily reduce the aldehyde, especially before imine formation is complete.[6][7] Catalytic hydrogenation (e.g., H₂/Pd) is highly effective but carries the risk of dehalogenation, leading to the debrominated byproduct.[5]
-
Stoichiometry and Addition Order: Using a slight excess of the amine (morpholine) can help drive the reaction towards imine formation. However, a large excess can complicate purification. The standard procedure involves pre-forming the imine before adding the reducing agent, which is particularly important when using less selective reductants like NaBH₄.[6]
-
pH Control: Imine formation is typically acid-catalyzed and proceeds optimally in a pH range of 4-6. Conditions that are too acidic can protonate the amine, reducing its nucleophilicity, while basic conditions fail to sufficiently activate the aldehyde carbonyl group. Acetic acid is a common additive to maintain the optimal pH.
-
Temperature and Reaction Time: Most reductive aminations are run at or slightly above room temperature. Elevated temperatures can accelerate side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) is essential to determine the point of completion and avoid prolonged reaction times that may lead to degradation.
Troubleshooting and FAQ Guide
This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.
Q1: I see an unexpected peak in my crude LC-MS analysis. How can I identify it?
A1: The first step is to analyze the molecular weight (MW) and isotope pattern from the mass spectrum. For this specific reaction, several byproducts are common. Compare the observed m/z value with the theoretical masses of the potential impurities listed in the table below. The presence of a bromine atom gives a characteristic M/M+2 isotopic pattern of approximately 1:1, which can be a powerful diagnostic tool.
Table 1: Common Byproducts in the Synthesis of this compound
| Structure | Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures (LC-MS & ¹H NMR) |
| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | LC-MS: m/z 215/217. ¹H NMR: Aldehyde proton (~10.3 ppm), aromatic protons, methoxy singlet (~3.9 ppm). | |
| Morpholine | C₄H₉NO | 87.12 | LC-MS: m/z 88 [M+H]⁺. ¹H NMR: Two triplets for -CH₂- groups. | |
| (5-Bromo-2-methoxyphenyl)methanol | C₈H₉BrO₂ | 217.06 | LC-MS: m/z 217/219. ¹H NMR: Absence of aldehyde proton, presence of a benzylic CH₂ singlet (~4.6 ppm) and a hydroxyl proton (broad singlet). | |
| 4-(2-methoxybenzyl)morpholine | C₁₂H₁₇NO₂ | 207.27 | LC-MS: m/z 208 [M+H]⁺. Isotope pattern will lack the 1:1 bromine signature. ¹H NMR: Aromatic signals will show coupling patterns consistent with a 1,2-disubstituted ring, not a 1,2,4-trisubstituted ring. | |
| Imine Intermediate | C₁₂H₁₄BrNO₂ | 284.15 | LC-MS: m/z 284/286. ¹H NMR: Presence of an imine proton (-CH=N-) singlet (~8.5 ppm). This species is often unstable and may hydrolyze back to the aldehyde on a silica gel column. |
Q2: My yield is low, and the main impurity is (5-Bromo-2-methoxyphenyl)methanol. What went wrong?
A2: The presence of the benzyl alcohol byproduct is a classic sign of premature or non-selective reduction.[8] This occurs when the reducing agent attacks the aldehyde carbonyl group before it has a chance to react with the morpholine to form the imine.
-
Causality: This is common when using a strong reducing agent like NaBH₄ without careful control of the addition sequence. It can also happen with a more selective reagent like STAB if the conditions for imine formation (e.g., pH) are not optimal.
-
Corrective Action:
-
Change the Order of Addition: Mix the 5-Bromo-2-methoxybenzaldehyde and morpholine in the solvent with a catalytic amount of acetic acid. Stir for 30-60 minutes at room temperature to allow for imine formation before adding the reducing agent.
-
Switch to a More Selective Reagent: If you are using NaBH₄, switching to Sodium Triacetoxyborohydride (STAB) will significantly reduce this side reaction. STAB is sterically hindered and less reactive, showing a strong preference for the protonated iminium ion over the neutral aldehyde.[6]
-
Q3: My reaction is very slow or stalls, with significant amounts of starting aldehyde remaining. How can I drive it to completion?
A3: Stalling is typically due to inefficient formation of the key imine intermediate.
-
Causality: The equilibrium between the aldehyde/amine and the imine may not favor the product. This is often a pH issue. Water removal can also be a factor, as imine formation is a condensation reaction that releases water.
-
Corrective Action:
-
Optimize pH: Ensure the reaction mixture is slightly acidic (pH 4-6). You can test this with pH paper. Add a small amount of glacial acetic acid if the mixture is neutral or basic.
-
Add a Dehydrating Agent: Incorporating a mild drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester the water produced during imine formation, pushing the equilibrium toward the product.
-
Check Reagent Quality: Ensure your morpholine and solvent are anhydrous. The aldehyde should be pure, as impurities can inhibit the reaction.[2]
-
Q4: I suspect a debrominated impurity, 4-(2-methoxybenzyl)morpholine, is forming. How can I confirm and prevent this?
A4: Debromination is a known side reaction, particularly when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).
-
Causality: The palladium catalyst can facilitate the hydrogenolysis of the Carbon-Bromine bond. This is more likely to occur under prolonged reaction times, higher hydrogen pressure, or elevated temperatures.
-
Detection:
-
LC-MS: This is the most definitive method. The debrominated product will have a molecular weight of 207.27 (M+H = 208) and will be missing the characteristic 1:1 isotopic signature of bromine.
-
¹H NMR: The aromatic region of the NMR spectrum will change significantly. The complex splitting pattern of the 1,2,4-trisubstituted ring in your product will be replaced by a simpler pattern corresponding to a 1,2-disubstituted ring for the impurity.
-
-
Prevention:
-
Avoid Catalytic Hydrogenation: The simplest solution is to use a chemical reducing agent like STAB or NaBH₃CN, which will not cause dehalogenation.
-
Optimize Hydrogenation Conditions: If hydrogenation is required, use milder conditions. Decrease the catalyst loading, lower the hydrogen pressure, and carefully monitor the reaction to stop it as soon as the starting material is consumed.
-
Experimental Protocols & Visual Guides
Protocol 1: Byproduct Identification by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Integrate all significant peaks. Analyze the mass spectrum for each peak, paying close attention to the [M+H]⁺ adduct and the isotopic pattern to identify known byproducts from Table 1.
Visual Guide 1: Reaction Pathway and Potential Side Reactions
This diagram illustrates the primary synthesis route and the formation of two key byproducts.
Caption: Synthesis of the target compound via an imine intermediate and common side reactions.
Visual Guide 2: Troubleshooting Workflow for Unknown Impurities
Follow this decision tree when an unexpected peak appears in your analytical data.
Caption: A logical workflow for identifying and confirming the structure of unknown byproducts.
References
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives.
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Available at: [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: HPLC Purification of 4-(5-Bromo-2-methoxybenzyl)morpholine
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 4-(5-Bromo-2-methoxybenzyl)morpholine . This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the analysis and purification of this and structurally similar compounds. Our approach is rooted in explaining the fundamental chemistry of the molecule and how its properties dictate the chromatographic strategy.
The target molecule, this compound, possesses distinct chemical features that directly influence its behavior on a reversed-phase HPLC column:
-
A Basic Morpholine Moiety: The nitrogen atom in the morpholine ring is basic, with a pKa similar to morpholine itself (around 8.4-8.5).[1][2] This makes the molecule susceptible to strong, undesirable interactions with the HPLC stationary phase.
-
A Hydrophobic Bromobenzyl Group: The substituted aromatic ring is nonpolar and will be the primary driver of retention in a reversed-phase system.[3][4]
Understanding these two characteristics is the key to diagnosing and solving most purification issues. This guide provides a series of frequently asked questions and in-depth troubleshooting workflows to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound exhibiting significant tailing?
Answer: Peak tailing is the most common issue for this class of compounds. The root cause is almost always a secondary interaction between the basic morpholine nitrogen and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6] While your primary retention mechanism is hydrophobic, this secondary ionic interaction is strong enough to delay a fraction of the analyte molecules as they pass through the column, resulting in an asymmetrical peak.
Solutions:
-
Lower the Mobile Phase pH: By operating at a pH at least 2 units below the pKa of the morpholine group (e.g., pH 2.5-4.0), you ensure the nitrogen is fully protonated (morpholinium ion). This protonated form is repelled by any residual protonated silanols, minimizing the tailing interaction.[7] Adding 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to your mobile phase is a standard practice.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that has been thoroughly end-capped. End-capping chemically converts most of the active silanol groups into less reactive species.[8] Columns specifically marketed for the analysis of basic compounds are highly recommended.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites, rendering them unavailable to interact with your compound.[8] However, this can suppress ionization for mass spectrometry detection.
Q2: I am struggling to resolve my target compound from a closely eluting impurity. What should I do?
Answer: Improving resolution requires manipulating the selectivity (α) of your chromatographic system.
Solutions:
-
Optimize the Organic Modifier Gradient: This is the most powerful tool for improving resolution. If you are using an isocratic method, switch to a shallow gradient. A good starting point is a linear gradient from 5-95% acetonitrile over 20-30 minutes. This will sharpen peaks and often reveal hidden impurities.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile and have poor resolution, try developing a method with methanol. The change in solvent can alter the elution order and improve separation.[3]
-
Adjust the Temperature: Operating the column at a slightly elevated temperature (e.g., 35-45°C) can improve efficiency by reducing mobile phase viscosity and speeding up mass transfer.[9] This often leads to sharper peaks and better resolution.
Q3: My peak is split, doubled, or unusually broad, but not necessarily tailing. What is the likely cause?
Answer: This is often an injection-related problem, especially if the issue appears suddenly.
Solutions:
-
Check Your Injection Solvent: Dissolving your crude sample in a solvent that is significantly stronger than your initial mobile phase (e.g., dissolving in 100% DMSO or Acetonitrile and injecting into a 95% water mobile phase) is a common cause of peak distortion. The strong solvent carries the analyte band too quickly at the start, leading to a malformed peak. Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.
-
Inspect for a Column Void: A void or channel at the head of the column can cause the sample band to split as it enters the packed bed.[5][10] This can happen from pressure shocks or degradation of the silica bed under harsh pH conditions. Reversing the column for a flush (if permitted by the manufacturer) can sometimes fix this, but replacement is often necessary.
-
Sample Overload: Injecting too much mass onto the column can lead to broad, triangular peaks.[9] Reduce your injection concentration and/or volume to see if the peak shape improves.
Q4: The retention time for my compound is drifting to earlier times with each injection, and my backpressure is increasing. What is happening?
Answer: This classic symptom points to the accumulation of strongly retained, often less soluble, impurities from your crude sample onto the column head.[8] These contaminants effectively create a new, highly retentive stationary phase at the inlet, which can displace your main compound and block the flow path.
Solutions:
-
Install a Guard Column: A guard column is a small, disposable column placed before your main analytical column. It acts as a sacrificial filter, trapping contaminants that would otherwise permanently damage your expensive primary column.[8]
-
Improve Sample Preparation: Ensure your sample is fully dissolved and filter it through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[9]
-
Implement a Column Wash Step: After your analytical run or at the end of a sequence, program a high-organic wash (e.g., 100% Acetonitrile or Isopropanol) for several column volumes to elute strongly bound material.
In-Depth Troubleshooting & Method Development
Systematic Method Development Workflow
For new purifications, a structured approach prevents wasted time and resources. This workflow is designed to efficiently establish a robust purification method for this compound.
Troubleshooting Peak Tailing: A Decision Tree
When confronted with tailing peaks, follow this logical diagnostic process to quickly identify and resolve the issue.
Experimental Protocols & Data
Table 1: Physicochemical Properties
| Property | Value | Implication for HPLC |
| Chemical Formula | C₁₃H₁₈BrNO₂ | - |
| Molar Mass | 300.19 g/mol | - |
| pKa (estimated) | ~8.5 (Morpholine moiety)[2] | Basic nature requires acidic mobile phase to prevent peak tailing. |
| logP (estimated) | ~2.5 - 3.0 | Sufficiently hydrophobic for good retention on a C18 column. |
| UV Chromophore | Substituted Benzene Ring | Allows for standard UV detection, typically around 254 nm or 280 nm.[3] |
Protocol 1: Recommended Starting HPLC Conditions
This method serves as a robust starting point for analytical method development.
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm (high-purity, end-capped) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
Table 2: Suggested Starting Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Protocol 2: Column Cleaning and Storage
Proper column maintenance is critical for longevity and reproducibility.
-
Post-Sequence Wash: After the final injection, flush the column with 10-15 column volumes of a mobile phase with a higher organic content than your final gradient condition (e.g., 95% Acetonitrile/Water).
-
Miscibility Wash: If buffer salts were used (e.g., phosphate), wash with 10 column volumes of HPLC-grade water before flushing with organic solvent to prevent salt precipitation.
-
Strong Solvent Flush: For stubborn contaminants, flush with 5-10 column volumes of isopropanol.
-
Long-Term Storage: For storage longer than 48 hours, keep the column in a high-organic solvent mixture, typically Acetonitrile/Water (e.g., 80:20), to prevent microbial growth. Never store a column in a buffered mobile phase.
References
-
Wikipedia. (2024). Morpholine. Retrieved from [Link]
-
FooDB. (2022). Showing Compound Morpholine (FDB008207). Retrieved from [Link]
-
ResearchGate. (2021). HPLC-UV-EC determination of brominated organic compounds in water. Retrieved from [Link]
-
Alwsci. (2023). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
A. Horvath. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Classic Chemicals. (n.d.). Morpholine. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
LCGC International. (n.d.). Peak Shape Problems. Retrieved from [Link]
-
ResearchGate. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Food Technology and Biotechnology. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]
-
NIH. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Retrieved from [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 3. pp.bme.hu [pp.bme.hu]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Degradation Pathways of 4-(5-Bromo-2-methoxybenzyl)morpholine
Welcome to the technical support center for "4-(5-Bromo-2-methoxybenzyl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways, offer methodologies for stability studies, and answer frequently asked questions to ensure the integrity of your research.
I. Understanding the Stability of this compound: An Overview
"this compound" is a molecule possessing three key structural motifs: a morpholine ring, a benzylamine linkage, and a substituted brominated aromatic ring. Each of these components contributes to the overall chemical stability and potential degradation profile of the compound. Understanding the lability of each part is crucial for designing stable formulations and predicting potential degradation products.
The morpholine moiety is generally stable but can undergo microbial or oxidative degradation.[1][2] The benzylamine linkage is susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes.[3][4] The substituted aromatic ring's stability can be influenced by the bromo and methoxy groups, particularly under photolytic conditions.
This guide will provide a structured approach to investigating these potential degradation pathways through forced degradation studies, a critical component of pharmaceutical development.[5][6]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered during the study of "this compound" degradation.
Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?
A1: Based on its structure, the primary sites susceptible to hydrolysis are limited. The ether linkage within the morpholine ring and the methoxy group on the aromatic ring are generally stable to hydrolysis under neutral pH conditions. However, under forced acidic or basic conditions, some degradation may be observed.
Troubleshooting Guide: Hydrolytic Degradation
| Issue | Potential Cause | Recommended Action |
| No degradation observed under neutral pH. | The molecule is likely stable to neutral hydrolysis. | This is an expected outcome. Proceed with forced acidic and basic conditions as per ICH guidelines.[7] |
| Low levels of degradation in acidic/basic conditions. | Insufficient stress applied (time, temperature, or concentration of acid/base). | Increase the temperature (e.g., 60-80 °C), extend the duration of the study, or use a higher concentration of acid/base (e.g., up to 1N HCl or NaOH).[7] |
| Complex mixture of degradants observed. | Multiple degradation pathways are occurring, or secondary degradation of initial products. | Analyze samples at multiple time points to identify primary degradants. Employ LC-MS/MS to elucidate the structures of the observed peaks. |
Q2: How does oxidation affect the stability of this compound?
A2: The benzylamine linkage is the most probable site of oxidative degradation. Oxidation can lead to the formation of an N-oxide, an imine, or cleavage of the benzyl-morpholine bond to yield 5-bromo-2-methoxybenzaldehyde and morpholine. The morpholine ring itself can also be oxidized.
Troubleshooting Guide: Oxidative Degradation
| Issue | Potential Cause | Recommended Action |
| Rapid and extensive degradation with H₂O₂. | The compound is highly susceptible to oxidation. | Use a lower concentration of hydrogen peroxide (e.g., 3%) and/or conduct the experiment at a lower temperature (e.g., room temperature) to control the reaction rate. |
| Formation of multiple, closely eluting peaks in HPLC. | Generation of various oxidation products (e.g., N-oxide, imine, aldehyde). | Optimize the HPLC method by adjusting the gradient, mobile phase composition, or column chemistry to improve resolution. Utilize a mass spectrometer for peak identification. |
| Inconsistent results between experiments. | Variability in the concentration of the oxidizing agent or presence of trace metal catalysts. | Prepare fresh oxidizing solutions for each experiment. Use high-purity solvents and glassware to minimize metal contamination. |
Q3: Is this compound sensitive to light?
A3: The brominated aromatic ring suggests potential photosensitivity. Photodegradation could involve dehalogenation, cleavage of the benzyl-morpholine bond, or reactions involving the methoxy group. It is crucial to conduct photostability studies as per ICH Q1B guidelines.
Troubleshooting Guide: Photolytic Degradation
| Issue | Potential Cause | Recommended Action |
| Significant degradation observed in the control sample (dark). | The degradation may be due to thermal stress from the light source, not photolysis. | Ensure the control sample is maintained at the same temperature as the exposed sample. Use a validated photostability chamber with controlled temperature. |
| Color change observed upon light exposure. | Formation of chromophoric degradation products. | This is a key indicator of degradation. Correlate the color change with the appearance of new peaks in the chromatogram. |
| Difficulty in identifying photolytic degradants. | Photodegradation can produce a wide array of complex products. | Employ high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the major degradants. |
Q4: What is the expected thermal stability of this compound?
A4: While specific data for this molecule is not available, morpholine itself is thermally stable up to 150°C.[8][9] Degradation at higher temperatures is likely to involve the cleavage of the weakest bonds, such as the C-N bond of the benzylamine linkage.
Troubleshooting Guide: Thermal Degradation
| Issue | Potential Cause | Recommended Action |
| Melting or physical change observed before significant degradation. | The compound may have a low melting point. | Conduct thermal degradation studies on both solid and solution forms to differentiate between physical changes and chemical degradation. |
| Sublimation of the compound at elevated temperatures. | The compound may be volatile. | Perform thermal degradation in sealed vials to prevent loss of the parent compound. |
| Discrepancy between solid-state and solution-state thermal stability. | Solvents can participate in or catalyze thermal degradation. | Evaluate thermal stability in different solvents to understand the role of the solvent in the degradation pathway. |
III. Experimental Protocols for Forced Degradation Studies
To systematically investigate the degradation pathways, a forced degradation study is recommended. The following protocols provide a starting point for your experiments.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.
-
Analysis: At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Analysis: At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the samples at appropriate time points.
5. Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70°C) for a specified period.
-
Solution State: Heat a solution of the compound at a specified temperature (e.g., 70°C).
-
Analysis: At appropriate time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer). Detection can be performed using a UV detector (e.g., at 220 nm and 270 nm) and a mass spectrometer for peak identification.
IV. Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for "this compound".
Caption: Hypothesized oxidative degradation pathways.
Caption: Potential photolytic and thermal degradation routes.
V. Summary of Potential Degradants
The following table summarizes the potential degradation products based on the structural components of "this compound".
| Degradation Condition | Potential Degradation Products | Likely Site of Degradation |
| Oxidative | 5-Bromo-2-methoxybenzaldehyde, Morpholine, N-oxide derivative | Benzylamine linkage, Morpholine nitrogen |
| Photolytic | De-brominated analog, Benzaldehyde derivative | Brominated aromatic ring, Benzylamine linkage |
| Thermal | Benzaldehyde derivative, Morpholine | Benzylamine linkage |
| Acidic/Basic Hydrolysis | Limited degradation expected, potential for minor products | Generally stable, potential for minor ring opening under harsh conditions |
VI. Concluding Remarks
The stability of "this compound" is a multifaceted issue governed by its constituent chemical groups. A systematic approach using forced degradation studies is essential to elucidate its degradation pathways, identify potential degradants, and develop a robust stability-indicating analytical method. This guide provides a foundational framework for these investigations. For further assistance, please consult the referenced literature or contact our technical support team.
VII. References
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793. [Link]
-
Knapp, J. S., et al. (1991). The microbial degradation of morpholine. Journal of Applied Bacteriology, 70(1), 31-36.
-
Doherty, S., et al. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
-
Veerabhadraiah, B., et al. (2020). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 100, 103114.
-
Gao, Y., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(11), 1899-1908.
-
Bhandari, A., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
Patel, S., et al. (2011). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 16(6), 4653-4670.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
-
Carmo, H., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
-
Jiang, H., et al. (2016). Recent advances in the oxidative conversion of benzylamines. RSC Advances, 6(82), 78929-78945. [Link]
Sources
- 1. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
Validation & Comparative
Comparative Efficacy Analysis of 4-(5-Bromo-2-methoxybenzyl)morpholine: A Guide for Researchers
A Note to Our Scientific Audience:
As Senior Application Scientists, our commitment is to provide in-depth, accurate, and actionable technical guidance. The request to compare the efficacy of "4-(5-Bromo-2-methoxybenzyl)morpholine" with known inhibitors is of significant interest. However, a comprehensive search of the public scientific literature, patent databases, and chemical repositories has revealed a critical gap: there is currently no publicly available data detailing the specific biological target, mechanism of action, or efficacy of this particular compound.
While its chemical structure is defined (CAS No. 7016-14-0), the absence of a known biological function makes a direct comparative analysis with established inhibitors impossible at this time. Efficacy is a target-dependent measure, and without this foundational information, any comparison would be purely speculative and not meet the standards of scientific integrity we uphold.
This guide has therefore been adapted to provide the essential context for researchers interested in this molecule. We will explore the well-established roles of its core chemical scaffolds, particularly the morpholine ring, to offer a predictive framework for its potential areas of activity. We will also outline the established experimental workflows that would be necessary to elucidate its function and subsequently compare it to known inhibitors once a target is identified.
Deconstructing the Molecule: Insights from its Chemical Moieties
The structure of "this compound" contains key features that are prevalent in a wide range of pharmacologically active agents. Understanding these components can provide clues to its potential biological roles.
-
The Morpholine Ring: This versatile heterocyclic motif is a "privileged pharmacophore" in medicinal chemistry.[1] Its presence in a molecule can enhance potency and modulate pharmacokinetic properties.[1] The morpholine ring is a common feature in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antidepressant agents.[2][3]
-
Kinase Inhibition Potential: Notably, the morpholine moiety is a crucial structural component in many kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[4][5] The oxygen atom in the morpholine ring often forms a critical hydrogen bond with amino acid residues in the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[6] Given this precedent, it is plausible that "this compound" was designed as a potential kinase inhibitor.
-
The Bromo-Methoxybenzyl Group: The substituted benzyl ring also contributes to the molecule's properties. Bromophenol derivatives, for instance, are known to possess biological activities such as antioxidant and anticancer effects.[7] The specific substitution pattern on the phenyl ring will significantly influence the molecule's binding affinity and selectivity for its target protein.
Below is a diagram illustrating the key structural features of the molecule.
Caption: Key structural components of this compound.
A Roadmap for Target Identification and Efficacy Testing
For researchers possessing "this compound," the immediate and crucial next step is to identify its biological target. This process is fundamental before any efficacy comparisons can be made. The following is a standard, high-level workflow for target deconvolution and initial efficacy assessment.
Workflow for Target Identification and Validation
Caption: A generalized workflow for identifying the biological target of a novel compound and characterizing its efficacy.
Step-by-Step Methodologies
1. Broad Phenotypic Screening:
-
Objective: To determine the general biological effect of the compound.
-
Protocol:
-
Select a panel of diverse cancer cell lines (e.g., representing different tissue origins and genetic backgrounds).
-
Treat cells with a range of concentrations of "this compound" (e.g., from 1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Causality: A significant reduction in viability in certain cell lines would suggest a potent biological activity (e.g., anti-proliferative or cytotoxic) and can help prioritize which cell lines to use for target identification.
-
2. Target Identification via Drug Affinity Responsive Target Stability (DARTS):
-
Objective: To identify the direct protein target(s) of the compound in a native cellular environment.
-
Protocol:
-
Prepare cell lysates from a sensitive cell line identified in the phenotypic screen.
-
Incubate aliquots of the lysate with either the compound or a vehicle control (e.g., DMSO).
-
Digest the lysates with a protease (e.g., thermolysin or pronase). The binding of the compound is expected to stabilize its target protein, making it less susceptible to proteolytic degradation.
-
Analyze the resulting protein fragments by SDS-PAGE and mass spectrometry.
-
Trustworthiness: Proteins that are protected from degradation in the presence of the compound are candidate targets. This method is self-validating as it relies on a direct physical interaction between the drug and its target.
-
3. In Vitro Target Validation (Example: Kinase Assay):
-
Objective: To confirm the inhibitory activity of the compound against a purified candidate target protein (e.g., a specific kinase).
-
Protocol:
-
Use a recombinant purified kinase (e.g., PI3Kα or mTOR).
-
Perform a kinase activity assay (e.g., using ADP-Glo™ Kinase Assay) in the presence of varying concentrations of "this compound".
-
Include a known inhibitor of the kinase as a positive control.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Causality: A low nanomolar IC50 value would confirm that the compound is a direct and potent inhibitor of the candidate kinase.
-
Framework for Comparative Analysis: A Look at Potential Comparators
Once the biological target of "this compound" is identified, a meaningful comparative analysis can be performed. Based on the prevalence of the morpholine moiety in PI3K/mTOR inhibitors, we present a hypothetical comparison table with well-characterized inhibitors of this pathway.
Table 1: Hypothetical Efficacy Comparison with Known PI3K/mTOR Inhibitors
| Compound | Target(s) | IC50 (PI3Kα) | IC50 (mTOR) | Cell-Based Potency (PC-3 cells, GI50) | Notes |
| This compound | To Be Determined | TBD | TBD | TBD | Data not yet available. |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | 3 nM | 580 nM | 33 nM | Potent PI3K inhibitor with weaker mTOR activity. |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | 4 nM | 6 nM | 10 nM | Dual ATP-competitive inhibitor of PI3K and mTOR.[5] |
| ZSTK474 | Pan-Class I PI3K | 18 nM | >1000 nM | 37 nM | PI3K inhibitor with a morpholine-triazine scaffold.[8][9] |
| Rapamycin (Sirolimus) | mTORC1 (Allosteric) | N/A | ~0.1 nM (in cells) | ~1 nM | Allosteric inhibitor of mTORC1.[2][10] |
Data for known inhibitors are representative values from public literature and databases. TBD = To Be Determined.
Conclusion and Future Directions
"this compound" is a compound of interest due to its structural similarity to known pharmacologically active molecules, particularly kinase inhibitors. However, without experimental data defining its biological target and potency, its efficacy remains unknown. The immediate priority for any research program involving this molecule should be target identification and validation using established biochemical and cellular techniques. Once a target is confirmed, a rigorous comparative efficacy study against established inhibitors in that class will be both possible and highly valuable to the scientific community. We encourage researchers with access to this compound to undertake these foundational studies and publish their findings to advance our collective understanding.
References
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]
-
Faivre, S., Kroemer, G., & Raymond, E. (2006). Current development of mTOR inhibitors as anticancer agents. Nature Reviews Drug Discovery. Available from: [Link]
-
Palyulin, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Hayakawa, M., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Siregar, A. S., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available from: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link]
-
Hayakawa, M., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available from: [Link]
-
mTOR inhibitors. Wikipedia. Available from: [Link]
-
Dal Cason, T. A., et al. (2018). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. Available from: [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde.Google Patents.
-
Chen, Y.-C., et al. (2024). Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. MDPI. Available from: [Link]
- Synthesis of morpholine.Google Patents.
-
Kaur, M., et al. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]
-
Westphal, F., et al. (2009). Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine. PubMed. Available from: [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). CVRTI. Available from: [Link]
-
Sabbah, D. A., Hu, J., & Zhong, H. (2015). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]
-
Borská, K., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. Available from: [Link]
Sources
- 1. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current development of mTOR inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 4-(5-Bromo-2-methoxybenzyl)morpholine
For researchers in drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. Validating its mechanism of action (MoA) is paramount to understanding its therapeutic potential and potential liabilities. This guide provides a comprehensive framework for MoA validation, using the hypothetical case of "4-(5-Bromo-2-methoxybenzyl)morpholine," a compound whose specific biological target is yet to be fully elucidated.
The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in a wide array of approved drugs and clinical candidates, including kinase inhibitors.[1][2] This structural motif often imparts favorable physicochemical properties.[1] Given this precedent, we will proceed with the hypothesis that this compound is an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in numerous pathologies including neurodegenerative diseases, metabolic disorders, and cancer.[3][4]
This guide will delineate a multi-pronged approach to test this hypothesis, comparing the pharmacological profile of our compound of interest with well-characterized GSK-3 inhibitors. We will detail the requisite experimental protocols, from initial in vitro enzymatic assays to cell-based validation of downstream signaling pathways and phenotypic outcomes.
I. Initial Hypothesis: Targeting the Kinome
The journey to validate the MoA of a novel compound begins with a plausible hypothesis. The presence of the morpholine ring in this compound suggests potential interaction with ATP-binding sites of kinases. GSK-3 is a constitutively active kinase, making it an attractive target for inhibition.[5] Our initial objective is to ascertain if our compound directly interacts with and inhibits GSK-3α and/or GSK-3β isoforms.
Comparative Compounds
A crucial aspect of MoA validation is benchmarking against known standards. For this purpose, we will utilize a panel of well-characterized GSK-3 inhibitors with distinct mechanisms of action:
-
CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3α/β.[6]
-
Tideglusib: A non-ATP-competitive, irreversible inhibitor of GSK-3β.[6]
-
Lithium Chloride (LiCl): A non-competitive inhibitor that directly competes with magnesium ions required for GSK-3 activity.[5]
These comparators will allow us to contextualize the potency, selectivity, and mode of inhibition of this compound.
II. Biochemical Validation: Direct Target Engagement and Inhibition
The first line of experimental inquiry is to determine if this compound directly binds to and inhibits the enzymatic activity of purified GSK-3.
Experiment 1: In Vitro Kinase Inhibition Assay
This experiment will quantify the half-maximal inhibitory concentration (IC50) of our test compound against GSK-3α and GSK-3β.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7] A decrease in ADP production corresponds to inhibition of the kinase.
-
Reagents and Materials:
-
Recombinant human GSK-3α and GSK-3β enzymes.
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
This compound, CHIR-99021, Tideglusib, LiCl.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include no-compound (vehicle) and no-enzyme controls.
-
Add 10 µL of a solution containing the GSK-3 enzyme and substrate peptide in reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcomes and Interpretation
A potent inhibitor will exhibit a low nanomolar to micromolar IC50 value. Comparing the IC50 values for GSK-3α and GSK-3β will provide an initial assessment of isoform selectivity.
| Compound | Predicted GSK-3β IC50 (nM) | Predicted GSK-3α IC50 (nM) | Mechanism |
| This compound | To be determined | To be determined | Hypothesized ATP-competitive |
| CHIR-99021 | 6.7 | 10 | ATP-competitive[6] |
| Tideglusib | 60 | >10,000 | Non-ATP-competitive[6] |
| Lithium Chloride | >1,000,000 (mM range) | >1,000,000 (mM range) | Non-competitive[5] |
III. Cellular Validation: Target Engagement and Downstream Signaling
Demonstrating direct enzymatic inhibition is necessary but not sufficient. The next critical phase is to confirm that this compound engages GSK-3 within a cellular context and modulates its downstream signaling pathways.
Signaling Pathway Overview: Wnt/β-catenin
GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates gene transcription.[6]
Caption: Canonical Wnt/β-catenin signaling pathway.
Experiment 2: β-catenin Accumulation Assay
This experiment will assess the ability of our test compound to stabilize β-catenin in a cellular model.
Protocol: Western Blotting for β-catenin
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T, which has an active Wnt pathway) in DMEM supplemented with 10% FBS.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound and the comparator compounds for 4-6 hours.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcomes and Interpretation
Treatment with an effective GSK-3 inhibitor should lead to a dose-dependent increase in the levels of total β-catenin. The potency of this compound can be compared to that of CHIR-99021.
Experiment 3: TCF/LEF Reporter Assay
To confirm that the stabilized β-catenin is transcriptionally active, a TCF/LEF reporter assay can be employed.
Protocol: Luciferase Reporter Assay
-
Transfection:
-
Co-transfect HEK293T cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).
-
-
Treatment:
-
After 24 hours, treat the transfected cells with the test and comparator compounds for 16-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Expected Outcomes and Interpretation
A dose-dependent increase in luciferase activity will confirm the activation of β-catenin-mediated transcription, providing further evidence for on-target GSK-3 inhibition.
IV. Phenotypic Validation and Selectivity
The final stage of MoA validation involves linking target engagement to a relevant cellular phenotype and assessing the selectivity of the compound.
Experiment 4: Cellular Phenotype Assay (e.g., Neurite Outgrowth)
GSK-3 inhibition has been shown to promote neurite outgrowth in neuronal cell lines.[5]
Protocol: Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture and Differentiation:
-
Culture PC12 cells on collagen-coated plates.
-
Induce differentiation by treating the cells with a low concentration of Nerve Growth Factor (NGF).
-
-
Treatment:
-
Concurrently treat the cells with the test and comparator compounds.
-
-
Imaging and Analysis:
-
After 48-72 hours, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a high-content imaging system.
-
Quantify neurite length and branching using automated image analysis software.
-
Expected Outcomes and Interpretation
Effective GSK-3 inhibitors should enhance NGF-induced neurite outgrowth. This provides a phenotypic readout of the compound's activity.
Experimental Workflow Diagram
Caption: Experimental workflow for MoA validation.
V. Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the hypothesized mechanism of action of this compound as a GSK-3 inhibitor. By employing a combination of biochemical, cellular, and phenotypic assays, and by benchmarking against well-characterized reference compounds, researchers can build a robust data package to support their MoA hypothesis.
Positive results from these experiments would provide strong evidence that this compound is indeed a novel GSK-3 inhibitor. Subsequent studies should focus on broader kinase profiling to assess selectivity, pharmacokinetic and pharmacodynamic studies to evaluate its in vivo properties, and exploration of its therapeutic potential in relevant disease models. This rigorous, step-by-step validation process is essential for the successful translation of a promising chemical entity into a potential therapeutic agent.
References
-
Patsnap Synapse. (2024, June 21). What are GSK-3 inhibitors and how do they work? Retrieved from [Link]
-
Zhou, J., & Li, X. (2021). Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. Frontiers in Molecular Biosciences, 8, 631379. Retrieved from [Link]
-
Banu, K. S., & Kumar, K. S. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
Eldar-Finkelman, H. (2017, September 17). Novel GSK-3 Inhibitors for Treating CNS Disorders. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Retrieved from [Link]
-
Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. Retrieved from [Link]
-
MDPI. (2023, December 7). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. Retrieved from [Link]
-
bioRxiv. (2024, April 22). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Natural compound screening predicts novel GSK-3 isoform-specific inhibitors | bioRxiv [biorxiv.org]
- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
Navigating the Toxicological Landscape: A Comparative Analysis of 4-(5-Bromo-2-methoxybenzyl)morpholine and Structurally Related Compounds
Introduction
In the realm of drug discovery and development, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comparative toxicological assessment of the novel compound 4-(5-Bromo-2-methoxybenzyl)morpholine , a substituted benzylmorpholine derivative. As no direct toxicity data for this specific molecule is publicly available, this guide employs a structure-activity relationship (SAR) approach. We will deconstruct the molecule into its core components—the morpholine ring, the substituted benzyl group—and analyze the known toxicities of structurally similar compounds. This comparative analysis will offer researchers, scientists, and drug development professionals a predictive toxicological framework, highlighting potential hazards and guiding future preclinical safety evaluations. By understanding the toxicological contributions of each structural motif, we can build a scientifically grounded hypothesis for the toxicity profile of the target compound.
Deconstructing the Target: A Structural Approach to Toxicity Prediction
The toxicological profile of a molecule is intrinsically linked to its chemical structure. The arrangement of functional groups dictates its absorption, distribution, metabolism, excretion, and, ultimately, its potential to elicit adverse effects. For "this compound," we can identify three key structural components that will be the focus of our comparative analysis:
-
The Morpholine Moiety: A saturated heterocycle that is a common building block in medicinal chemistry.[1]
-
The Benzyl Group: An aromatic ring attached to a methylene bridge, forming the core of many bioactive molecules.
-
The Ring Substituents: A bromine atom and a methoxy group on the benzene ring, which can significantly modulate the compound's electronic and metabolic properties.
This guide will systematically evaluate the known toxicity of compounds representative of each of these structural features to build a comprehensive toxicological projection for our target molecule.
Caption: Structural deconstruction of the target molecule for comparative toxicological analysis.
Comparative Toxicity Analysis
The Morpholine Core
Morpholine is a versatile solvent and building block.[2] Its toxicity is well-documented and provides a baseline for understanding the potential hazards of its derivatives.
-
Acute Toxicity: Morpholine is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[3] Oral LD50 in rats is reported to be around 1130 mg/kg.[4]
-
Corrosivity: It is a corrosive substance, capable of causing severe skin burns and eye damage.[3]
-
Metabolism and Carcinogenicity: A key concern with morpholine is its potential for nitrosation in the presence of nitrites to form N-nitrosomorpholine, a known carcinogen. This metabolic activation is a critical consideration for any morpholine-containing drug candidate.
The presence of the morpholine ring in our target compound suggests a potential for similar corrosive properties and necessitates an evaluation of its metabolic fate, particularly concerning nitrosamine formation.
The Benzylamine Core
Benzylamine provides a simple analog for the benzyl-nitrogen linkage in our target molecule.
-
Acute Toxicity: Benzylamine is also classified as harmful if swallowed and in contact with skin.[5] The oral LD50 in rats is approximately 552 mg/kg.[3]
-
Corrosivity: Similar to morpholine, benzylamine is corrosive and can cause severe skin burns and eye damage.[3][5] Inhalation may lead to lung edema.
-
Metabolism: Benzylamine is readily metabolized in the body.
The benzylamine data reinforces the potential for skin and eye irritation and suggests a moderate level of acute oral toxicity for the core structure of our target compound.
The Influence of Ring Substituents
a) Bromobenzene (representing the Bromo-substituent)
The introduction of a halogen, such as bromine, onto an aromatic ring can significantly alter its toxicological profile.
-
Acute Toxicity: Bromobenzene has a relatively low acute toxicity, with a reported oral LD50 in rats of 2383 mg/kg.[6]
-
Hepatotoxicity: The primary toxicological concern with bromobenzene is its potential for liver damage.[7] Its metabolism can lead to reactive intermediates that cause hepatocellular necrosis.[8] This is a critical consideration for our target molecule, as the bromo-substituent could direct metabolism towards a hepatotoxic pathway.
-
Environmental Concerns: Brominated aromatic compounds are also noted for their potential persistence and bioaccumulation in the environment.[9]
b) Anisole (Methoxybenzene) (representing the Methoxy-substituent)
The methoxy group is a common substituent in drug molecules and generally has a lower toxicity profile than a halogen.
-
Acute Toxicity: Anisole is considered moderately toxic by ingestion, with a reported oral LD50 in rats of 3700 mg/kg.[10]
-
Irritation and Narcotic Effects: It can cause skin and eye irritation.[11] At high concentrations, it may cause drowsiness or dizziness.[11][12][13]
-
Metabolism: The methoxy group can be a site for metabolism, often leading to detoxification pathways.
Predictive Toxicological Profile of this compound
Based on the analysis of its structural components, we can hypothesize the following toxicological profile for "this compound":
-
Acute Toxicity: Likely to be harmful if swallowed, with an LD50 value potentially falling between that of benzylamine (552 mg/kg) and bromobenzene (2383 mg/kg). The combined structure is more complex and larger than the individual components, which can influence its absorption and toxicity.[14]
-
Skin and Eye Irritation: The presence of the morpholine and benzylamine-like core strongly suggests that the compound will be a skin and eye irritant, and potentially corrosive.
-
Target Organ Toxicity: The bromo-substituent raises a significant flag for potential hepatotoxicity. Metabolic activation of the brominated aromatic ring is a plausible and concerning toxicological pathway.
-
Metabolic Stability: The methoxy group may provide a route for detoxification, but the overall metabolic profile will be a complex interplay between the different structural motifs. The potential for N-nitrosamine formation from the morpholine ring should also be investigated.
Quantitative Data Summary
| Compound | Structure | Oral LD50 (Rat) | Key Toxicological Hazards |
| This compound | Data Not Available | Predicted: Harmful if swallowed, skin/eye irritant, potential hepatotoxicity. | |
| Morpholine | ~1130 mg/kg[4] | Harmful if swallowed, toxic in contact with skin/if inhaled, corrosive, potential for nitrosamine formation. | |
| Benzylamine | ~552 mg/kg[3] | Harmful if swallowed/in contact with skin, corrosive. | |
| Bromobenzene | 2383 mg/kg[6] | May be harmful if swallowed, skin/eye irritant, potential for liver and kidney damage.[7] | |
| Anisole (Methoxybenzene) | 3700 mg/kg[10] | Flammable, may cause drowsiness or dizziness, harmful to aquatic life.[13] | |
| 4-Benzylmorpholine | Data Not Available | GHS classifications suggest it is harmful if swallowed and causes skin and eye irritation. |
Experimental Protocols for Toxicological Evaluation
To empirically determine the toxicological profile of "this compound," a tiered testing strategy is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.
In Vitro Cytotoxicity Assays
These assays provide a rapid and cost-effective initial screen for general toxicity.[15]
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Plate cells (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Neutral Red Uptake Assay
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16][17] The amount of dye retained is proportional to the number of viable cells.
-
Methodology:
-
Plate and treat cells as described for the MTT assay.
-
After the treatment period, incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Wash the cells to remove excess dye.
-
Extract the incorporated dye from the cells using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Generalized workflow for in vitro cytotoxicity assessment.
In Vivo Acute Toxicity Studies
Should in vitro data suggest significant toxicity, or for regulatory submission purposes, in vivo studies are necessary. These should be conducted in compliance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
-
Principle: This method is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity without causing mortality.[18] It uses fewer animals and focuses on identifying hazard classifications.
-
Methodology:
-
A single, healthy young adult rodent (typically a female rat) is dosed at a specific starting dose level (e.g., 300 mg/kg).[18]
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome, additional animals are dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg) until a dose that causes evident toxicity or no effects is identified.[18]
-
This allows for the classification of the substance into a specific toxicity category.
-
2. Acute Dermal Toxicity (OECD Guideline 402)
-
Principle: This study assesses the potential hazards of a substance upon short-term dermal exposure.[19][20]
-
Methodology:
-
The test substance is applied to a small area of the shaved skin of a group of young adult rodents (typically rats or rabbits).[21][22]
-
The application site is covered with a porous gauze dressing for a 24-hour exposure period.[21]
-
Animals are observed for signs of toxicity, skin irritation, and mortality for 14 days.
-
A limit test at 2000 mg/kg is often performed initially. If no mortality is observed, no further testing is required.
-
Caption: Simplified decision tree for an in vivo acute oral toxicity study.
Conclusion and Future Directions
While specific toxicological data for "this compound" is not currently available, a structure-activity relationship analysis provides a valuable predictive framework for researchers. The evidence from structurally similar compounds suggests that this molecule is likely to be harmful if ingested and a significant skin and eye irritant. The presence of the bromo-substituent on the aromatic ring raises a particular concern for potential hepatotoxicity via metabolic activation.
Therefore, it is strongly recommended that any research program involving this compound prioritize a thorough toxicological evaluation. Initial in vitro cytotoxicity screening using cell lines such as HepG2 is a prudent first step to assess its general toxicity and potential for liver cell damage. Subsequent in vivo studies, following established OECD guidelines, would be necessary to fully characterize its acute toxicity profile and provide the data required for a comprehensive risk assessment. This systematic approach, grounded in the principles of medicinal chemistry and toxicology, will ensure a responsible and data-driven progression for the development of this and other novel chemical entities.
References
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
-
A quantitative structure--activity relationships model for the acute toxicity of substituted benzenes to Tetrahymena pyriformis using Bayesian-regularized neural networks. PubMed. [Link]
-
Safety Data Sheet: Anisole. Carl ROTH. [Link]
-
Safety Data Sheet: Benzylamine. Carl ROTH. [Link]
-
OECD Test Guideline 423. National Toxicology Program. [Link]
-
Safety Data Sheet: Bromobenzene. Carl ROTH. [Link]
-
4-Benzylmorpholine | C11H15NO | CID 249546. PubChem. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Nucro-Technics. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
-
Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. ScienceDirect. [Link]
-
In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. [Link]
-
4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353. PubChem. [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
Benzylamine. Wikipedia. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]
-
Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
-
oecd guideline for the testing of chemicals. OECD. [Link]
-
What is the different between neutral red and MTT assay? ResearchGate. [Link]
-
use of non-polymeric aromatic brominated flame-retardant additives - All news - ECHA. European Union. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. ScienceScholar. [Link]
-
0258 - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
Toxicokinetics of Brominated Azo Dyes in the Early Life Stages of Zebrafish (Danio rerio) Is Prone to Aromatic Substituent Changes | Environmental Science & Technology. ACS Publications. [Link]
-
A Quantitative Structure−Activity Relationships Model for the Acute Toxicity of Substituted Benzenes to Tetrahymena pyriformis Using Bayesian-Regularized Neural Networks | Request PDF. ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504. PubChem. [Link]
-
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. NIH. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. National Institutes of Health. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Acute Dermal Toxicity OECD 402. Altogen Labs. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]
-
Bromobenzene | C6H5Br | CID 7961. PubChem. [Link]
-
(acryloyl morpholine) - Draft evaluation statement. Australian Government Department of Health and Aged Care. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). U.S. Environmental Protection Agency. [Link]
-
dermal toxicity studies as per oecd guideline. Gyan Sanchay. [Link]
-
2-Benzylmorpholine | C11H15NO | CID 125510. PubChem. [Link]
-
N-Benzoylmorpholine | C11H13NO2 | CID 15114. PubChem. [Link]
-
OECD 402: Acute Dermal Toxicity. Analytice. [Link]
-
Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. Toxicity of Bromobenzene_Chemicalbook [chemicalbook.com]
- 9. All news - ECHA [echa.europa.eu]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. umwelt-online.de [umwelt-online.de]
- 19. nucro-technics.com [nucro-technics.com]
- 20. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Comparison Guide: Benchmarking "4-(5-Bromo-2-methoxybenzyl)morpholine" Against a CNS-Targeted Compound Library
Abstract
This guide presents a comprehensive framework for characterizing the novel compound, "4-(5-Bromo-2-methoxybenzyl)morpholine." The morpholine heterocycle is recognized as a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance physicochemical and pharmacokinetic properties.[1] The specific substitutions on the title compound suggest a potential for activity within the central nervous system (CNS).[2][3] Lacking a predefined biological target, we employ a target-agnostic, phenotypic-first screening approach to systematically evaluate its biological activity.[4][5] This document provides a detailed, multi-tiered experimental workflow, benchmarking the compound's performance against a curated library of CNS-active agents. We outline robust protocols for primary viability screening, secondary target deconvolution via receptor binding assays, and initial off-target liability assessment. The objective is to establish a foundational biological profile for "this compound" and ascertain its potential as a novel therapeutic candidate.
Introduction: The Rationale for a Phenotypic-First Approach
The compound at the center of this investigation, this compound, combines two key structural features: the morpholine ring and a substituted benzyl moiety. The morpholine ring is a versatile building block in drug design, valued for its ability to improve properties like solubility and metabolic stability.[1][6] The bromo- and methoxy- substitutions on the benzyl ring are frequently observed in compounds that target CNS receptors, such as serotonin and sigma receptors.[2][7][8]
Given that the specific molecular target of this compound is uncharacterized, a target-based screening approach would be speculative and inefficient. Instead, we champion a phenotypic drug discovery (PDD) workflow.[9][10] This strategy prioritizes the identification of a compound's functional effect in a disease-relevant biological system (e.g., a cancer cell line) before dedicating resources to identifying its precise molecular mechanism of action (MoA).[5][11] Our benchmarking study is therefore designed as a screening cascade, moving from a broad phenotypic assessment to more focused target identification assays.
This guide will compare our lead compound against a hypothetical but representative CNS-Targeted Library of 500 Compounds . This library is presumed to contain a diverse set of molecules with known activities, including approved drugs and tool compounds for various CNS targets (e.g., GPCRs, ion channels, kinases), providing robust reference points for potency and selectivity.
The Experimental Benchmarking Workflow
Our screening cascade is designed to efficiently triage our test compound, gathering decision-making data at each stage. The workflow begins with a broad assessment of cellular activity, followed by progressively more specific assays to identify a putative target class and mechanism, while simultaneously monitoring for potential liabilities.
Caption: A multi-tiered screening cascade for compound characterization.
Methodologies and Experimental Protocols
This section provides detailed, self-validating protocols for each tier of the benchmarking workflow.
Materials
-
Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock concentration.
-
Compound Library: CNS-Targeted Library (500 compounds), formatted in 96-well plates at 10 mM in DMSO.
-
Cell Line: SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™). Chosen for its neuronal phenotype and established use in CNS drug discovery.
-
Primary Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat.# G7570).[12][13]
-
Control Compounds: Staurosporine (positive control for cell death), DMSO (vehicle control).
Tier 1: Primary Phenotypic Viability Screen
Causality: The initial goal is to determine if the compound has any effect on cell viability or proliferation. A broad-spectrum viability assay provides a robust, high-throughput method to obtain an initial IC₅₀ (half-maximal inhibitory concentration), which serves as the primary benchmark against the library.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed SH-SY5Y cells into white, opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Perform a serial dilution of the test compound and all library compounds to create a 10-point dose-response curve (e.g., 100 µM to 5 nM).
-
Add 1 µL of each compound concentration to the corresponding wells. Include vehicle (DMSO) and positive (Staurosporine) controls.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12]
-
Add 100 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer (e.g., Tecan Spark®).
-
Data Analysis: Normalize the data to controls (0% viability for Staurosporine, 100% for DMSO). Fit the dose-response curves using a four-parameter logistic regression to determine IC₅₀ values.
Tier 2: Target Deconvolution - Radioligand Binding
Causality: Assuming our test compound shows significant activity (e.g., an IC₅₀ < 10 µM) in the primary screen, the next logical step is to narrow down its potential molecular target. Based on its chemical structure, a panel of CNS receptors is the most probable target class. Radioligand binding assays provide a direct measure of a compound's ability to interact with a specific receptor, yielding affinity data (Ki) that is highly valuable for benchmarking.
Protocol: Competitive Radioligand Binding Assay (Hypothetical Sigma-1 Target)
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human Sigma-1 receptor (e.g., from PerkinElmer).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of test compound dilutions (ranging from 100 µM to 0.1 nM).
-
50 µL of radioligand (e.g., [³H]-(+)-pentazocine) at a concentration near its K_d.
-
100 µL of the membrane preparation.
-
Controls: Include wells for total binding (vehicle only) and non-specific binding (excess of a known high-affinity ligand, e.g., Haloperidol).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixtures through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Data Acquisition: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound. Determine the IC₅₀ from the dose-response curve and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation and Comparative Analysis
All quantitative data must be summarized in clear, comparative tables. This allows for an objective assessment of the test compound's performance relative to the reference library.
Table 1: Primary Phenotypic Screen Results
| Compound ID | Class / Putative Target | IC₅₀ (µM) vs. SH-SY5Y |
| This compound | Test Compound | 1.2 |
| Compound A (Haloperidol) | Dopamine D2 Antagonist | 3.5 |
| Compound B (PRE-084) | Sigma-1 Agonist | 15.8 |
| Compound C (Fluoxetine) | SSRI | > 50 |
| ... (Top 5 Library Hits) | ... | ... |
| Library Average | N/A | 22.5 |
Interpretation: The hypothetical data in Table 1 shows that our test compound exhibits potent anti-proliferative/cytotoxic activity, outperforming the library average and known drugs like Haloperidol in this specific assay. This justifies its progression to Tier 2.
Table 2: Secondary Radioligand Binding Affinity (Ki, nM)
| Compound ID | Sigma-1 | Dopamine D2 | 5-HT2A | Selectivity (D2/S1) |
| This compound | 25 | >10,000 | >10,000 | >400x |
| Compound A (Haloperidol) | 6 | 2 | 50 | 0.33x |
| Compound B (PRE-084) | 50 | >10,000 | >10,000 | >200x |
| ... (Other relevant controls) | ... | ... | ... | ... |
Interpretation: This hypothetical dataset suggests that our test compound is a potent and highly selective ligand for the Sigma-1 receptor. Its affinity (Ki = 25 nM) is superior to the known agonist PRE-084, and its >400-fold selectivity over the D2 receptor is a significant improvement compared to the non-selective Haloperidol.
Mechanism of Action: The Sigma-1 Receptor
The Sigma-1 receptor is not a classical GPCR or ion channel but a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7] It plays a crucial role in regulating cellular stress responses and calcium signaling by interacting with various client proteins, most notably the IP₃ receptor.
Caption: Simplified signaling role of the Sigma-1 receptor at the MAM.
Based on our hypothetical binding data, a functional assay is required to determine if our compound acts as an agonist, antagonist, or allosteric modulator.[14][15] A calcium flux assay would be an appropriate next step to probe its effect on IP₃ receptor-mediated calcium release, a key functional readout of Sigma-1 activity.
Conclusion and Future Directions
This guide has established a rigorous, logically structured workflow for the initial characterization and benchmarking of the novel compound "this compound." By employing a phenotypic-first strategy, we can efficiently assess the compound's biological activity without prior knowledge of its molecular target. The outlined protocols for cell viability and radioligand binding assays provide a clear path to generating robust, comparative data against a relevant CNS-focused library.
Our hypothetical results position "this compound" as a potent and selective Sigma-1 receptor ligand, a promising profile for a CNS drug candidate. The critical next steps would involve:
-
Functional Characterization: Executing functional assays (e.g., calcium flux, neurite outgrowth) to confirm its role as a Sigma-1 agonist or antagonist.
-
Broad Off-Target Screening: Submitting the compound to a comprehensive safety panel (e.g., Eurofins SafetyScreen44™) to identify any potential off-target liabilities not captured in our initial screen.[16]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, further validating the importance of the bromo- and methoxy- substitutions.
This systematic benchmarking process ensures that resources are focused on compounds with the most promising therapeutic potential, providing a solid foundation for further preclinical development.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. PubChem Compound Summary for CID 115001732. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-813. [Link]
-
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]
-
Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
University of Washington. (n.d.). Guidelines for Scientific Writing. Retrieved January 24, 2026, from [Link]
-
Mayr, A., et al. (2021). Benchmarking compound activity prediction for real-world drug discovery applications. Nature Communications, 12(1), 1-13. [Link]
-
Di-Pietro, A., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 32(1), 23-40. [Link]
-
Al-Ghananeem, A. M., & Mesangeau, C. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Molecular Omics, 16(5), 387-401. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved January 24, 2026, from [Link]
-
Al-Ghananeem, A. M., & Mesangeau, C. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Publishing. [Link]
-
Lucidchart. (n.d.). 8 Steps of the Benchmarking Process. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved January 24, 2026, from [Link]
-
Haryani, S., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Indonesian Journal of Chemistry, 20(2), 443-450. [Link]
-
Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved January 24, 2026, from [Link]
-
Colorado College. (n.d.). Guidelines for Writing Scientific Papers. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Phenotypic screening. Retrieved January 24, 2026, from [Link]
-
Skuja, V., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 239. [Link]
-
Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved January 24, 2026, from [Link]
-
Venngage. (n.d.). How to Create a Benchmark Report in 2026. Retrieved January 24, 2026, from [Link]
-
University of Guelph. (n.d.). Guide to Writing Scientific Papers. Retrieved January 24, 2026, from [Link]
-
Sabbadin, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(3), 755. [Link]
-
Parsey, R. V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 123-134. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 24, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved January 24, 2026, from [Link]
-
Skuja, V., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 239. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO, MTT and PI). Retrieved January 24, 2026, from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 15. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 4-(5-Bromo-2-methoxybenzyl)morpholine
Hazard Assessment: A Sum of the Parts
The first principle of laboratory safety is to understand the potential hazards of the materials in use.[1][2] In the absence of specific toxicological data for 4-(5-Bromo-2-methoxybenzyl)morpholine, we must infer its potential hazards from its structural analogues: morpholine and halogenated aromatic compounds.
-
Morpholine and its Derivatives: Morpholine is classified as a hazardous substance. It is flammable, can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3][4] Some morpholine derivatives are also noted for their varied pharmacological activities, implying biological reactivity.[5][6]
-
Brominated Aromatic Compounds: Halogenated aromatic compounds can present a range of health hazards, including skin and eye irritation.[7] Some can be harmful if ingested or absorbed through the skin. It is prudent to assume that any novel compound of unknown toxicity may be hazardous.[1]
Given these components, it is essential to treat this compound with a high degree of caution, assuming it may be a skin and eye irritant, potentially corrosive, and harmful if ingested or inhaled.
The Last Line of Defense: Selecting Appropriate PPE
Engineering and administrative controls are the primary methods for minimizing chemical exposure. However, PPE remains a critical final barrier.[8][9] The selection of appropriate PPE is contingent on the specific laboratory operation being performed.[8][10]
Core PPE Requirements (to be worn at all times in the laboratory):[4]
-
Eye Protection: At a minimum, safety glasses with side shields are required. However, for any procedure involving the handling of liquids or the potential for splashes, chemical splash goggles are mandatory.[5]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and fire hazards.[2][5]
-
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting.[5]
Task-Specific PPE Recommendations:
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves, Safety glasses with side shields | To prevent skin contact with the solid compound and protect eyes from dust particles. |
| Dissolving and Solution Preparation | Nitrile gloves, Chemical splash goggles | Increased risk of splashes requires enhanced eye protection. |
| Running Reactions (at ambient or elevated temperatures) | Nitrile gloves, Chemical splash goggles, Face shield (if not working in a fume hood) | A face shield provides an additional layer of protection against splashes and potential energetic reactions.[5] |
| Work-up and Extraction | Neoprene or Butyl rubber gloves, Chemical splash goggles, Chemical-resistant apron | Solvents used in extractions may require gloves with greater chemical resistance than nitrile. An apron provides additional protection against larger volume splashes. |
| Purification (e.g., Chromatography) | Nitrile gloves, Chemical splash goggles | Handling of solvents and the purified compound requires standard protection. |
Glove Selection: The choice of glove material is critical for adequate protection. While nitrile gloves are suitable for general handling and protection against many solvents, certain organic solvents may require more robust materials like neoprene or butyl rubber.[5][7] Always consult a glove compatibility chart for the specific solvents being used.[7][11][12][13][14]
Procedural Discipline: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by turning it inside out as you remove it, to contain any contamination.
-
Eye Protection: Remove eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water.[4]
Operational Plan: Safe Handling in the Laboratory
All manipulations of this compound, especially those that may generate dust or aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Experimental Workflow PPE Selection Diagram:
Caption: PPE selection workflow based on the laboratory task.
End of Lifecycle: Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental protection.
Waste Segregation:
-
Halogenated Organic Waste: this compound and any solutions containing it must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[16]
-
Contaminated Solid Waste: Any solid materials, such as gloves, paper towels, or weighing paper, that come into contact with the compound should be collected in a separate, labeled bag for solid chemical waste.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and hazard information.
-
Keep waste containers closed when not in use.
-
Follow your institution's specific guidelines for the collection and disposal of hazardous waste. Adherence to EPA regulations for hazardous waste is mandatory.[3][6][17]
Conclusion: A Culture of Safety
Handling novel chemical compounds like this compound requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure, selecting and using the appropriate PPE for each task, and adhering to strict protocols for handling and disposal, researchers can confidently and safely advance their scientific endeavors. Remember, safety is not just a set of rules, but a continuous mindset and a shared responsibility within the laboratory.
References
- Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from Centers for Disease Control and Prevention.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety, University of Washington.
- University of Colorado Boulder. (2025, February 19). Safe Lab Practices.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety, University of California, Berkeley.
- Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements.
- Showa. (n.d.). Chemical Glove Resistance Guide.
- Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from Centers for Disease Control and Prevention.
- Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database.
- U.S. Plastic Corp. (n.d.). Gloves Chemical Resistance Chart.
- National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- KIET Group of Institutions. (n.d.). Niosh Pocket Guide To Chemical Hazards.
- Safeopedia. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- C&EN. (2024, August 30).
- Tucker Safety Products. (n.d.). PPE Requirements – OSHA.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Ally Safety. (2025, February 26).
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. greenwgroup.com [greenwgroup.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. epa.gov [epa.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 9. tuckersafety.com [tuckersafety.com]
- 10. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. coleparmer.com [coleparmer.com]
- 14. glovesbyweb.com [glovesbyweb.com]
- 15. bucknell.edu [bucknell.edu]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
